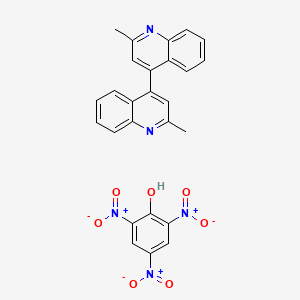
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of quinoline and trinitrophenol. Quinoline derivatives are known for their diverse biological activities, while trinitrophenol, also known as picric acid, is a well-known explosive compound. The combination of these two moieties results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline typically involves the condensation of 2-methylquinoline with 4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-4-(2-methylquinolin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trinitrophenol group can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-quinolinol: A simpler quinoline derivative with similar biological activities.
4-Hydroxy-2-methylquinoline: Another quinoline derivative with hydroxyl substitution.
2-Methyl-quinolin-4-ol: A closely related compound with a hydroxyl group at the 4-position.
Uniqueness
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is unique due to the presence of both quinoline and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63469-81-8 |
|---|---|
分子式 |
C26H19N5O7 |
分子量 |
513.5 g/mol |
IUPAC名 |
2-methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H16N2.C6H3N3O7/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-12H,1-2H3;1-2,10H |
InChIキー |
LOOPLHUGYHQLKL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
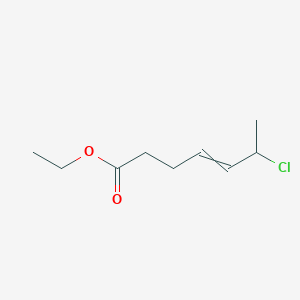
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
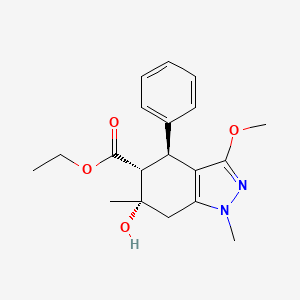

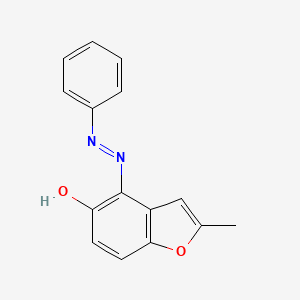
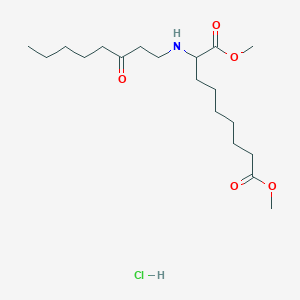
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
